molecular formula C15H16N2O B112753 2-amino-N,3-diphenylpropanamide CAS No. 5426-73-3

2-amino-N,3-diphenylpropanamide

Cat. No. B112753
CAS RN: 5426-73-3
M. Wt: 240.3 g/mol
InChI Key: DSPLSFBRERHHIN-UHFFFAOYSA-N
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Description

2-amino-N,3-diphenylpropanamide is a compound with the molecular weight of 240.3 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of 2-amino-N,3-diphenylpropanamide can be achieved through various methods. One method involves the use of benzotriazol-1-ol and 1,2-dichloro-ethane in diethyl ether and N,N-dimethyl-formamide . Another method involves the use of sodium tetrahydroborate in methanol at 50℃ .


Molecular Structure Analysis

The molecular structure of 2-amino-N,3-diphenylpropanamide contains a total of 35 bonds, including 19 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aliphatic), and 1 primary amine (aliphatic) .


Physical And Chemical Properties Analysis

2-amino-N,3-diphenylpropanamide is a powder at room temperature with a melting point of 78-80°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-amino-N,3-diphenylpropanamide and its derivatives have been explored for their synthesis processes and chemical properties. For instance, Shaojie (2004) detailed a cost-efficient and facile synthetic route for a related compound, highlighting its potential for large-scale preparation (Shaojie, 2004).

Biological Activity

Conformational Analysis

  • The compound's derivatives have also been studied for their conformational properties. Casanovas et al. (2003) conducted a theoretical analysis on a derivative, providing insights into its conformational preferences, which is crucial for understanding its interactions in biological systems (Casanovas, Jiménez, Cativiela, Pérez, & Alemán, 2003).

Material Science Applications

  • In the field of materials science, Spiliopoulos et al. (1998) utilized similar compounds in the synthesis of rigid-rod polyamides and polyimides, illustrating the versatility of these compounds in creating advanced materials (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).

Medicinal Chemistry

  • The derivatives of 2-amino-N,3-diphenylpropanamide have been explored in medicinal chemistry for potential therapeutic applications. For instance, Choi et al. (2011) synthesized derivatives that showed inhibitory activity against T-type calcium channels, indicating potential for drug development (Choi, Baek, Seo, Lee, Pae, Cho, & Min, 2011).

Safety And Hazards

The safety information for 2-amino-N,3-diphenylpropanamide indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

2-amino-N,3-diphenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13/h1-10,14H,11,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPLSFBRERHHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30279848
Record name 2-amino-N,3-diphenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N,3-diphenylpropanamide

CAS RN

5426-73-3
Record name 5426-73-3
Source DTP/NCI
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Record name 2-amino-N,3-diphenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N,3-diphenylpropanamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
X Min, X Li, Y Wang, Y Dong, J Tang, J Wang, J Liu - Tetrahedron, 2018 - Elsevier
A DMEDA-promoted and copper-catalyzed approach has been designed for the coupling of aryl halides and chiral α-aminoamides to afford a range of functionalized chiral α-amino …
Number of citations: 2 www.sciencedirect.com
S Yuan, Q Zeng - Chromatographia, 2017 - Springer
Enantioseparation of ten kinds of amino acid amide derivatives bearing aniline moieties on three polysaccharide-based chiral stationary phases (CSPs) was first systematically …
Number of citations: 9 link.springer.com
L Wang, MC Casey, SKV Vernekar, RL Sahani… - European journal of …, 2020 - Elsevier
The PF74 binding site in HIV-1 capsid protein (CA) is a compelling antiviral drug target. Although PF74 confers mechanistically distinct antiviral phenotypes by competing against host …
Number of citations: 15 www.sciencedirect.com
Y Ren - 2017 - search.proquest.com
A mild and metal-free synthesis of unsymmetrical ureas and carbamates from amine and atmospheric carbon dioxide has been developed. The carbamic acid intermediates derived …
Number of citations: 3 search.proquest.com
J Dong, Y Wang, Q Xiang, X Lv… - … Synthesis & Catalysis, 2013 - Wiley Online Library
An atom‐economic, practical and cost‐effective protocol for synthesis of chiral amino acid anilides via ligand‐free copper‐catalyzed selective CN cross coupling of chiral amino acid …
Number of citations: 35 onlinelibrary.wiley.com
EC Radoux - 2019 - repository.cam.ac.uk
The benzoin condensation is the rst reported example of organocatalysis, and has been studied and used in organic synthesis for over 200 years. Originally catalysed by the cyanide …
Number of citations: 4 www.repository.cam.ac.uk

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